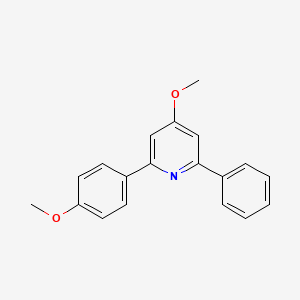

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine

Overview

Description

The compound “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” likely belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would likely consist of a pyridine ring substituted with a phenyl ring and two methoxy groups . The exact structure would depend on the positions of these substituents on the pyridine ring .Chemical Reactions Analysis

Phenylpyridines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The reactivity of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on the positions of the substituents on the pyridine ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Scientific Research Applications

-

Application in Organic Chemistry

- Summary of the Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, which have a similar structure to the compound you mentioned, were synthesized via Schiff bases reduction route .

- Methods of Application : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

- Results or Outcomes : These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

Application in Materials Science

- Summary of the Application : Organic aromatic 4-methoxy-2-nitroaniline single crystals, which are structurally similar to the compound you mentioned, were grown for optical applications .

- Methods of Application : The single crystal was grown by the slow evaporation method. The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .

- Results or Outcomes : The UV–Vis–NIR spectrum of the 4-methoxy-2-nitroaniline single crystal was recorded, and the optical parameters were calculated. The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

-

Application in Neurobiology

- Summary of the Application : A compound structurally similar to the one you mentioned, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to have anti-inflammatory properties in several inflammatory disease models .

- Methods of Application : MMPP was administered to mice in drinking water for 1 month, and the mice were injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) during the last 7 days of treatment .

- Results or Outcomes : MMPP decreased MPTP-induced behavioral impairments in rotarod, pole, and gait tests. It also ameliorated dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .

-

Application in Organic Synthesis

- Summary of the Application : Compounds with similar structures to “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” have been synthesized via Schiff bases reduction route .

- Methods of Application : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

- Results or Outcomes : These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

Application in Pharmaceutical Chemistry

- Summary of the Application : Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .

- Methods of Application : N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalyst such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .

- Results or Outcomes : NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups due to its selectivity; it also does not affect reducible substituents such as nitro and chloride during the reduction process .

-

Application in Neurodegeneration Research

- Summary of the Application : (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, has anti-inflammatory properties in several inflammatory disease models .

- Methods of Application : MMPP was administered to mice in drinking water for 1 month, and the mice were injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) during the last 7 days of treatment .

- Results or Outcomes : MMPP decreased MPTP-induced behavioral impairments in rotarod, pole, and gait tests. It also ameliorated dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRSSJOTYXKOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)

![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)

![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)

![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)

![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)